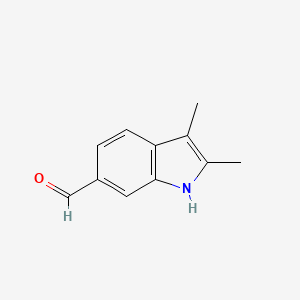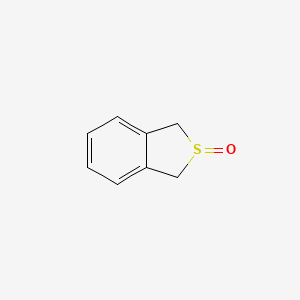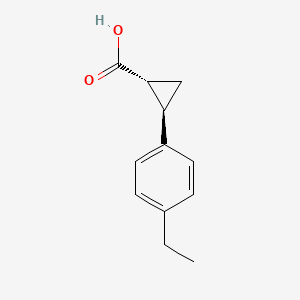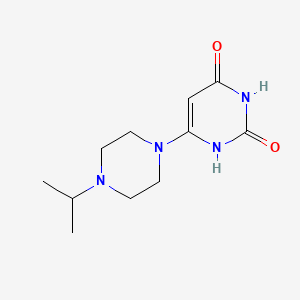
2,3-Dimethyl-1H-indole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1H-indole-6-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1H-indole-6-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of 2,3-dimethylphenylhydrazine with 6-formylindole under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-1H-indole-6-carboxylic acid.
Reduction: 2,3-Dimethyl-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dimethyl-1H-indole-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1H-indole-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . Additionally, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom, which can enhance its biological activity and alter its chemical reactivity.
1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different reactivity and applications.
Uniqueness
2,3-Dimethyl-1H-indole-6-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various scientific fields .
Properties
CAS No. |
103987-27-5 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,3-dimethyl-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)12-11-5-9(6-13)3-4-10(7)11/h3-6,12H,1-2H3 |
InChI Key |
LVTRGCDDMKIQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)

![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide](/img/structure/B13347216.png)








